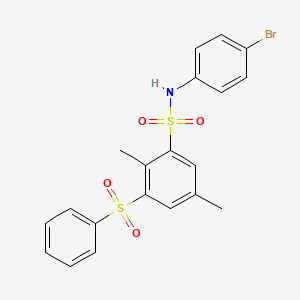![molecular formula C24H30N4O2S B6131532 1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6131532.png)
1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide, also known as BPTU, is a chemical compound that has been studied for its potential applications in scientific research. BPTU is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in a variety of diseases, including diabetes, obesity, and cancer. In
作用機序
1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that plays a key role in insulin signaling. PTP1B dephosphorylates and inactivates insulin receptor substrate (IRS) proteins, which are essential for insulin signaling. By inhibiting PTP1B, this compound increases the phosphorylation and activation of IRS proteins, leading to improved insulin sensitivity and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases. This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTP1B, and has been shown to have low toxicity and good pharmacokinetic properties. However, there are also some limitations to the use of this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively tested in human subjects, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are several future directions for the study of 1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide. One area of research is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the role of PTP1B in other diseases, such as cancer. This compound may also have potential applications in the treatment of other diseases, such as inflammatory diseases. Further studies are needed to fully understand the potential of this compound and other PTP1B inhibitors for the treatment of various diseases.
合成法
1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-phenoxyaniline with carbon disulfide to form 4-phenoxyphenyl isothiocyanate. This intermediate is then reacted with 4-piperidin-1-ylbenzamide to form this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide has been studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models. This compound has been shown to be a potent inhibitor of PTP1B, and has been used in studies to investigate the role of PTP1B in diabetes and obesity.
特性
IUPAC Name |
1-[(4-phenoxyphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c25-22(29)24(28-15-5-2-6-16-28)13-17-27(18-14-24)23(31)26-19-9-11-21(12-10-19)30-20-7-3-1-4-8-20/h1,3-4,7-12H,2,5-6,13-18H2,(H2,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFKMBVZGGXPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6131479.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6131487.png)

![N-[4-({4-[3-(cyclopropylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B6131497.png)
![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B6131520.png)
![3-(1-piperidinyl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B6131522.png)
![1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)
![1-mesityl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131544.png)
